11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One common approach involves the microwave-assisted synthesis, which uses silica-supported fluoroboric acid as a catalyst. This method has been shown to produce the compound in good yields under relatively mild conditions .
Industrial Production Methods
In an industrial setting, continuous flow synthesis is often employed for the production of benzodiazepines. This method allows for the efficient and scalable production of the compound by using a flow platform that facilitates the synthesis of benzodiazepine derivatives from aminobenzophenones .
Chemical Reactions Analysis
Types of Reactions
11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzodiazepine derivatives, while substitution reactions can produce a variety of halogenated compounds .
Scientific Research Applications
11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anxiolytic and antioxidant properties.
Chemosensors: The compound has been investigated as a fluorescent chemosensor for detecting metal cations, such as cadmium (Cd2+).
Biological Studies: Research has explored the compound’s effects on various biological systems, including its potential as an anxiolytic agent in animal models.
Mechanism of Action
The mechanism of action of 11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the benzodiazepine binding site on GABA A receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiolytic effects . The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of ion channel activity .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Oxazepam: A benzodiazepine with anxiolytic and sedative properties.
Uniqueness
11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific chemical structure, which includes a bromophenyl group. This structural feature contributes to its distinct pharmacological properties and its potential as a chemosensor for metal cations .
Properties
IUPAC Name |
6-(4-bromophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c20-13-10-8-12(9-11-13)19-18-16(6-3-7-17(18)23)21-14-4-1-2-5-15(14)22-19/h1-2,4-5,8-11,19,21-22H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZQFODSDRDMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)Br)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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